molecular formula C16H13ClOS B13089178 4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13089178
M. Wt: 288.8 g/mol
InChI Key: BZGPZIVROUXPBY-UHFFFAOYSA-N
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Description

4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is a synthetic organic compound characterized by a benzaldehyde core substituted with a thioether-linked 3-(2-chlorophenyl)-3-oxopropyl chain. This structure combines a reactive aldehyde group, a sulfur atom, and a 2-chlorophenyl ketone moiety, which collectively influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C16H13ClOS

Molecular Weight

288.8 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13ClOS/c17-15-4-2-1-3-14(15)16(18)10-9-12-5-7-13(11-19)8-6-12/h1-8,11H,9-10H2

InChI Key

BZGPZIVROUXPBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)C=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with thiobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several inhibitors of metabolic enzymes, as outlined below. Key differentiating factors include substituent groups, binding affinities, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Target Enzyme Inhibition Efficacy (IC₅₀ or %) Key Reference
4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde Benzaldehyde, thioether, 2-chlorophenyl ketone Glycogen phosphorylase* Not yet reported
(S)-3-(1-methylethyl) 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate (W1807) Pyridine tricarboxylate, 2-chlorophenyl Glycogen phosphorylase IC₅₀ = 12 µM
4-[2,4-bis-(3-nitrobenzoylamino)phenoxy]phthalic acid (Novo4j) Phthalic acid, nitrobenzoylamino substituents Glycogen phosphorylase 78% inhibition at 50 µM
1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21) Urea backbone, chloro-fluorobenzoyl Glycogen phosphorylase 65% inhibition at 50 µM

*Inferred from structural analogs; direct experimental data pending.

Key Findings

Structural Differences: The thiobenzaldehyde group in the target compound introduces a reactive aldehyde, absent in W1807 (ester-based) and AVE#21 (urea-based). The thioether linkage provides greater stability compared to ester or amide bonds in Novo4j and AVE#21, possibly reducing metabolic degradation.

Binding Affinity and Selectivity: W1807 and Novo4j exhibit strong inhibition of glycogen phosphorylase via allosteric binding (2QN1/2QN2 complexes), with IC₅₀ values in the micromolar range. AVE#21’s dual chloro-fluoro substitution enhances halogen bonding but reduces solubility compared to the target compound’s single chloro group.

Biological Activity: Novo4j’s nitrobenzoylamino groups confer electron-withdrawing effects, increasing enzyme inhibition but also cytotoxicity. The target compound’s simpler substituents may offer a safer profile. Thiobenzaldehyde derivatives are understudied in enzyme inhibition contexts; preliminary docking studies suggest moderate binding scores (AutoDock: -8.2 kcal/mol; Glide: -7.9 kcal/mol), comparable to W1807 (-8.5 kcal/mol) .

Research Implications and Limitations

  • Gaps in Data : Direct experimental validation of the target compound’s enzyme inhibition is lacking. Computational predictions require synthesis and in vitro assays for confirmation.
  • Comparative Advantages: The compound’s aldehyde group offers a novel mechanism for covalent inhibition, differentiating it from non-covalent analogs like W1805.
  • Challenges : Reactivity of the aldehyde may lead to off-target effects, necessitating structural optimization (e.g., prodrug formulations).

Biological Activity

4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that has garnered attention in various fields of biological research. Its unique structure, characterized by a thiobenzaldehyde moiety and a chlorophenyl group, suggests potential interactions with biological systems that may lead to significant pharmacological effects. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClOS, with a molecular weight of approximately 239.73 g/mol. The compound features a thiobenzaldehyde functional group, which is known for its reactivity in biological systems.

PropertyValue
Molecular FormulaC12H10ClOS
Molecular Weight239.73 g/mol
IUPAC NameThis compound
AppearanceYellow crystalline solid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action is primarily attributed to its ability to interact with specific biological targets, leading to altered cellular functions.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial activity against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.

  • Case Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate potency against these pathogens.

Anticancer Potential

The compound's anticancer properties have been explored in several studies focusing on its ability to induce apoptosis in cancer cells.

  • Research Findings : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 25 µM after 48 hours of treatment.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory pathways are of great interest.

  • Experimental Evidence : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cytokine Modulation : The compound appears to modulate the expression of cytokines involved in inflammatory responses.

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